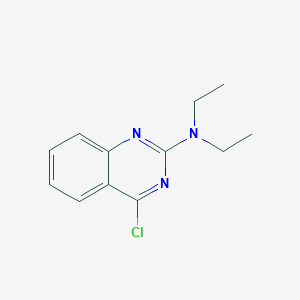

4-chloro-N,N-diethylquinazolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14ClN3 |

|---|---|

Molecular Weight |

235.71 g/mol |

IUPAC Name |

4-chloro-N,N-diethylquinazolin-2-amine |

InChI |

InChI=1S/C12H14ClN3/c1-3-16(4-2)12-14-10-8-6-5-7-9(10)11(13)15-12/h5-8H,3-4H2,1-2H3 |

InChI Key |

XNRBRDBFLCTQHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC2=CC=CC=C2C(=N1)Cl |

Origin of Product |

United States |

Advanced Chemical Transformations and Reaction Mechanisms of 4 Chloro N,n Diethylquinazolin 2 Amine and Its Derivatives

Mechanistic Investigations of Nucleophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Ring System

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline chemistry. In derivatives like 4-chloro-N,N-diethylquinazolin-2-amine, the chlorine atom at the C4 position is highly susceptible to displacement by a wide range of nucleophiles. This enhanced reactivity is a well-documented phenomenon, primarily attributed to the electronic influence of the heterocyclic nitrogen atoms.

Mechanism and Regioselectivity: The SNAr reaction on the 4-chloroquinazoline (B184009) core generally proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex. However, kinetic studies on related systems suggest that the mechanism can also be a borderline case between a concerted and a stepwise pathway. researchgate.net

For 2,4-disubstituted quinazolines, the regioselectivity of nucleophilic attack is a critical consideration. Extensive experimental and theoretical studies on 2,4-dichloroquinazoline (B46505) precursors consistently show that the C4 position is significantly more electrophilic than the C2 position. mdpi.com This pronounced regioselectivity is explained by several factors:

α-Nitrogen Effect: The nitrogen atom at position 3 (N3) exerts a strong electron-withdrawing inductive effect, which activates the adjacent C4 position for nucleophilic attack. researchgate.net

Electronic Stabilization: Density Functional Theory (DFT) calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 atom compared to the C2 atom. This indicates that C4 is the preferred site for nucleophilic attack. mdpi.comresearchgate.net

Lower Activation Energy: The calculated activation energy for the formation of the Meisenheimer intermediate is lower for an attack at C4 than at C2, further supporting the observed regioselectivity. researchgate.net

Therefore, in this compound, the remaining chlorine at C4 is the primary site for further SNAr reactions. The N,N-diethylamino group at C2 is a poor leaving group and does not typically participate in these substitutions. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the C4-chloro substituent, often under mild conditions, sometimes enhanced by microwave irradiation. chim.itnih.gov

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloroquinazoline | Aryl heterocyclic amines | 2-Propanol, Microwave (60W), 20 min | N-Arylheterocyclic-4-aminoquinazolines | nih.gov |

| 2,4-Dichloroquinazoline | Primary/secondary aliphatic amines | Various (e.g., 2-propanol, reflux) | 2-Chloro-4-alkylaminoquinazolines | mdpi.com |

| 4-Chloroquinazolines | Electron-rich anilines | THF/H₂O, Microwave | 4-Anilinoquinazolines | beilstein-journals.org |

| 2-Chloro-4-sulfonylquinazolines | Sodium azide (B81097) (NaN₃) | DMF | 4-Azido-2-sulfonylquinazolines | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Ring of the Quinazoline Core

While the pyrimidine (B1678525) portion of the quinazoline ring is electron-deficient and generally resistant to electrophilic attack, the fused benzene ring can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents and the deactivating nature of the heterocyclic core.

Directing Effects: The quinazoline ring system as a whole is deactivating towards electrophiles due to the electron-withdrawing nature of the two nitrogen atoms. For this compound, the substituents exert competing influences on the benzene ring:

N,N-diethylamino group (at C2): This is a strong activating group and is ortho-, para-directing. libretexts.org

Chloro group (at C4): This is a deactivating group but is also ortho-, para-directing. libretexts.orglibretexts.org

The Fused Pyrimidine Ring: The heterocyclic nitrogen atoms strongly deactivate the benzene ring, particularly at positions C5 and C8a (the bridgehead carbon).

Common EAS reactions like nitration, halogenation, and sulfonation can be performed, but they typically require forcing conditions due to the deactivated nature of the ring system.

Metal-Catalyzed Cross-Coupling Reactions for the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of halogenated quinazolines, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. The C4-Cl bond of this compound is an excellent handle for such transformations.

The reactivity of halogens in these reactions typically follows the order I > Br >> Cl. nih.gov However, the C4-Cl bond in quinazolines is highly activated due to the α-nitrogen effect, making it amenable to oxidative addition by palladium(0) catalysts, a key step in many cross-coupling cycles. researchgate.net This allows for selective coupling at C4, even in the presence of other halo-substituents on the benzene ring.

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the 4-chloroquinazoline with organoboron reagents (boronic acids or esters) to form C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups at the C4 position.

Sonogashira Coupling: This palladium-copper co-catalyzed reaction introduces alkynyl groups at C4 by coupling with terminal alkynes. nih.govsemanticscholar.org The reaction conditions can be tuned to achieve high yields, although side reactions can occur depending on the substituents. researchgate.net

Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling the C4-Cl with primary or secondary amines. It provides an alternative to classical SNAr reactions, especially for less nucleophilic amines.

Negishi Coupling: This reaction utilizes organozinc reagents to form C-C bonds and has been successfully applied to 2-chloroquinazoline (B1345744) derivatives. nih.govsemanticscholar.org

| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|---|

| Kumada | 2,4-Dichloroquinazoline | t-BuMgCl | CuI | 4-tert-Butyl-2-chloroquinazoline | researchgate.net |

| Negishi | 2-Chloro-6,7-dimethoxyquinazolines | CH₃ZnCl | Pd(PPh₃)₄ | 2-Methyl-6,7-dimethoxyquinazolines | nih.gov |

| Sonogashira | 2-Substituted-4-chloroquinazolines | Terminal alkynes | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 4-Alkynylquinazolines | researchgate.net |

| Suzuki-Miyaura | 6-Halogenated 4(3H)-oxo precursors | Arylboronic acids | Pd catalyst | 2,6-Diarylquinazolin-4(3H)-ones | semanticscholar.org |

Oxidation and Reduction Chemistry of the Quinazoline Heterocycle and its Substituents

The quinazoline ring system can undergo a variety of oxidation and reduction reactions, leading to diverse molecular frameworks.

Oxidation: The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, typically forming N-oxides. The reaction of quinazolines with oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of quinazoline 3-oxides, quinazoline 1-oxides, or a mixture of both. The selectivity depends on the reaction conditions and the substitution pattern of the quinazoline core. These N-oxides are valuable synthetic intermediates themselves, for instance, in C-H activation reactions. chim.it However, the pyrimidine ring can be sensitive to harsh oxidative conditions, potentially leading to ring-opening or decomposition. nih.gov

Reduction: Reduction of the quinazoline system can occur at either the pyrimidine or the benzene ring.

Reduction of the Pyrimidine Ring: Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can reduce the C3=N4 double bond to yield 1,2,3,4-tetrahydroquinazolines.

Reduction of the Benzene Ring: More forceful reduction conditions, for example using platinum oxide as a catalyst, can lead to the saturation of the fused benzene ring, yielding octahydroquinazoline derivatives. nih.gov

Deoxygenation of N-oxides: Quinazoline N-oxides can be reduced back to the parent quinazoline using reagents like PCl₃ or through catalytic hydrogenation.

Reductive Dehalogenation: The C4-Cl bond can be removed via catalytic hydrogenation (hydrogenolysis) or by using other reducing systems, which would yield N,N-diethylquinazolin-2-amine.

Stereochemical Considerations and Chiral Synthesis Approaches for Quinazoline Derivatives

While this compound is an achiral molecule, it serves as a scaffold for the synthesis of chiral derivatives. Chirality can be introduced in several ways, leading to compounds with specific three-dimensional arrangements that are often crucial for biological activity.

Atropisomerism: One of the most significant areas of stereochemistry in quinazoline chemistry is atropisomerism. When a bulky substituent is introduced at positions that restrict free rotation around a C-N or C-C single bond, stable, separable enantiomers (atropisomers) can result. For example, the palladium-catalyzed asymmetric synthesis of C-N axially chiral 3-arylquinazolinones has been achieved through reductive desymmetrization. mdpi.com This highlights the potential to create chiral axes by carefully designing reactions on the quinazoline core.

Synthesis of Chiral Derivatives: Chiral centers can be introduced through several strategies:

Use of Chiral Nucleophiles: Reacting this compound with a chiral amine or alcohol in an SNAr reaction will produce a diastereomeric or enantiomerically enriched product where the stereocenter is located on the new C4 substituent.

Asymmetric Catalysis: Metal-catalyzed cross-coupling reactions can be rendered enantioselective by using chiral ligands. For instance, copper-catalyzed C-O cross-coupling reactions employing chiral peptide ligands have been used to synthesize axially chiral quinazolinones. mdpi.com

Derivatization of Chiral Substituents: If a substituent on the quinazoline core already contains a chiral center, further transformations can be performed diastereoselectively, guided by the existing stereochemistry.

These approaches allow for the synthesis of a wide array of structurally complex and stereochemically defined quinazoline derivatives, expanding their utility in various scientific fields.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinazoline Derivatives

Systematic Investigation of Positional Effects of Substituents on Biological Activity Profiles

The biological activity of quinazoline (B50416) derivatives is significantly influenced by the position of various substituents on the quinazoline ring. nih.gov The quinazoline scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, offers multiple positions for substitution, with positions 2, 4, 6, and 7 being particularly significant in modulating pharmacological effects. nih.gov Alterations at these sites can drastically change the compound's interaction with biological targets.

The interplay between substituents at different positions is also a key determinant of biological activity. For example, the combined effect of a substituent at the C4 position and another at the C7 position can lead to synergistic enhancements in activity. This highlights the importance of a holistic approach to understanding the structure-activity relationships of these compounds.

Impact of Alkyl and Aryl Substituents on the Amine Moiety (e.g., N,N-diethyl) on Target Engagement and Efficacy

The N,N-diethylamino group at the C2 position of 4-chloro-N,N-diethylquinazolin-2-amine plays a pivotal role in its interaction with biological targets. The size, lipophilicity, and hydrogen-bonding capacity of the substituents on the amino group can significantly affect the compound's binding affinity and efficacy. The diethyl groups, being small alkyl substituents, contribute to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access its target.

Structure-activity relationship studies on related quinazoline derivatives have shown that varying the alkyl substituents on the amino group can fine-tune the biological activity. For instance, replacing the diethyl groups with other alkyl or aryl groups can lead to changes in potency and selectivity. This is often due to steric and electronic effects that alter the compound's fit within the binding pocket of its target protein.

The following table illustrates how modifications to the amine moiety in a generalized 2-aminoquinazoline (B112073) scaffold can influence biological activity, based on findings from broader studies of quinazoline derivatives.

| R1 | R2 | Relative Activity |

| Ethyl | Ethyl | Baseline |

| Methyl | Methyl | May show altered potency |

| Propyl | Propyl | Can impact binding due to increased size |

| Phenyl | H | Introduces aromatic interactions, potentially increasing affinity |

Role of Halogen Substitution (e.g., 4-chloro) in Modulating Pharmacological Efficacy and Selectivity

The presence of a chlorine atom at the C4 position of the quinazoline ring is a critical feature of this compound. Halogen substitutions are a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound. The chloro group is an electron-withdrawing group, which can influence the electronic distribution within the quinazoline ring system and thereby affect its interaction with biological targets.

The chlorine atom at the C4 position can also act as a key binding element, forming halogen bonds with specific amino acid residues in the target protein. This can contribute to a higher binding affinity and, in some cases, improved selectivity for the intended target over other proteins. The position of the halogen is crucial; for example, a chloro group at C4 may have a different impact on activity compared to a chloro group at C6 or C7. nih.gov

Furthermore, the 4-chloro substituent makes the C4 position susceptible to nucleophilic substitution, a common synthetic route to introduce further diversity into the quinazoline scaffold. mdpi.com This reactivity allows for the generation of a library of analogs with varied substituents at this position, facilitating the exploration of structure-activity relationships.

Exploration of Conformational Flexibility and Torsional Angles in Relation to SAR

The three-dimensional shape of a molecule is a key determinant of its biological activity. For this compound, the conformational flexibility, particularly around the rotatable bonds, plays a significant role in its ability to adopt a bioactive conformation that fits optimally into the binding site of its target. The torsional angles between the quinazoline ring and the N,N-diethylamino group, as well as the orientation of the diethyl chains, are important conformational parameters.

Computational studies, such as molecular dynamics simulations, can provide insights into the preferred conformations of the molecule and how these conformations might interact with a target protein. frontiersin.org The flexibility of the diethylamino group allows it to explore a range of conformations, one of which may be energetically favored for binding. Understanding these conformational preferences is crucial for rational drug design and the optimization of lead compounds.

Integration of SAR with Advanced Computational Chemistry Data for Predictive Modeling and Lead Optimization

The integration of experimental structure-activity relationship data with advanced computational chemistry techniques provides a powerful platform for predictive modeling and lead optimization. nih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR can be employed to build mathematical models that correlate the structural features of quinazoline derivatives with their biological activities. frontiersin.orgfrontiersin.org

These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs of this compound. Molecular docking studies can further elucidate the binding mode of the compound at its target, identifying key interactions that contribute to its affinity. nih.gov This computational insight, combined with empirical SAR data, accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Preclinical in Vitro Pharmacological Profiling and Target Identification for Quinazoline Analogs

In Vitro Anti-Cancer Activity Assessment

Quinazoline (B50416) derivatives have been extensively investigated for their potential as anti-cancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways and the induction of programmed cell death in cancer cells.

The cytotoxic effects of various quinazoline analogs have been demonstrated across a range of human cancer cell lines. For instance, a series of 2-chloro-4-anilinoquinazoline-chalcones and their corresponding pyrimidodiazepine derivatives were evaluated for their antiproliferative activity. One of the quinazoline-chalcone derivatives, 14g , displayed significant growth inhibition against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with GI50 values between 0.622–1.81 μM. rsc.org

In another study, quinazoline-based compounds were assessed for their cytotoxic activity against MCF-7 and HCT-116 cell lines. While many of the tested compounds showed lower activity compared to other related series, compounds 4i and 4k exhibited strong inhibitory effects on the MCF-7 breast cancer cell line with GI50 values of 3.35 ± 0.101 µM and 3.03 ± 0.061 µM, respectively. researchgate.net However, these compounds did not show significant activity against the HCT-116 colon cancer cell line, suggesting a degree of selectivity. researchgate.net

Furthermore, novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been synthesized and evaluated for their cytotoxic potential. These compounds demonstrated IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cells. nih.gov

Table 1: Cytotoxicity of Quinazoline Analogs in Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | Activity (GI50/IC50 in µM) |

|---|---|---|

| 14g | HCT-116 | 0.622 - 1.81 |

| 14g | MCF-7 | 0.622 - 1.81 |

| 4i | MCF-7 | 3.35 ± 0.101 |

| 4k | MCF-7 | 3.03 ± 0.061 |

| 4,7-disubstituted 8-methoxyquinazolines | HCT-116 | 5.64 ± 0.68 - 23.18 ± 0.45 |

A primary mechanism through which many quinazoline derivatives exert their anti-cancer effects is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets. tbzmed.ac.irtbzmed.ac.ir

A series of 2,4-disubstituted quinazoline derivatives were designed and synthesized as potential EGFR inhibitors. Among them, compounds 6 and 8c showed good EGFR inhibition activity with IC50 values of 0.201 and 0.405 µM, respectively, which were comparable to the reference drug lapatinib (B449) (IC50 = 0.115 µM). ekb.eg

In another study, 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline was found to have inhibitory effects on both VEGFR-2 and EGFR with IC50 values of 1.17 and 0.9 µM, respectively. ekb.eg Furthermore, some novel trimethoxy quinazolines were evaluated as VEGFR-2 and EGFR inhibitors, with compound 6 from this series showing IC50 values of 98.1 and 106 nM, respectively. nih.gov

Table 2: Enzyme Kinase Inhibition by Quinazoline Analogs

| Compound Class | Target Kinase | Activity (IC50 in µM/nM) |

|---|---|---|

| 2,4-disubstituted quinazolines (6) | EGFR | 0.201 µM |

| 2,4-disubstituted quinazolines (8c) | EGFR | 0.405 µM |

| 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline | VEGFR-2 | 1.17 µM |

| 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline | EGFR | 0.9 µM |

| Trimethoxy quinazoline (6) | VEGFR-2 | 98.1 nM |

| Trimethoxy quinazoline (6) | EGFR | 106 nM |

Beyond direct cytotoxicity and enzyme inhibition, the anti-cancer properties of quinazoline analogs are also attributed to their ability to induce apoptosis (programmed cell death) and disrupt the normal cell cycle in cancerous cells.

For instance, novel 3,4-dihydroquinazolinone derivatives were shown to induce a significant increase in early apoptosis in HepG-2 cells, as confirmed by Annexin V-FITC and caspase-3 analyses. nih.govbue.edu.eg These compounds also led to cell cycle arrest at the G2/M phase. nih.govbue.edu.eg

Similarly, a study on novel quinazoline derivatives carrying substituted-sulfonamides found that the two most active compounds, 4d and 4f , mediated apoptosis and arrested the cell cycle at the G1 phase in MCF-7 cells. nih.gov The induction of apoptosis was further confirmed by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.gov Another study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that at higher concentrations, these compounds caused an accumulation of cells in the G0/G1 phase, inhibited DNA and RNA synthesis, and induced apoptosis in CCRF-CEM cancer cells. mdpi.com

Evaluation of Anti-Infective Properties

The quinazoline scaffold is also a source of potent anti-infective agents, with various derivatives showing activity against a broad spectrum of bacteria, fungi, and parasites.

Several studies have highlighted the antibacterial and antifungal potential of quinazoline derivatives. A series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated antibacterial activity against multidrug-resistant Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range. acs.orgacs.org Further studies on this class of compounds also revealed potent effects against the multidrug-resistant Gram-negative pathogen Acinetobacter baumannii, with MICs ranging from 0.5 to 30 μM. nih.gov

In another investigation, newly synthesized quinazolinone derivatives were evaluated for their antimicrobial properties. It was noted that the presence of a chlorine atom on the side chain enhanced cytotoxic and antimicrobial activities. nih.gov Some of these compounds showed good activity against Candida albicans and Aspergillus niger. nih.gov Additionally, certain 2,4-disubstituted quinazoline analogs have been identified as potent antifungal agents, with compounds 4 and 5c exhibiting MIC values of 8 and 4 µg/mL against C. albicans and Cryptococcus neoformans, respectively. ekb.eg

Table 3: Antimicrobial Activity of Quinazoline Analogs

| Compound Class | Microorganism | Activity (MIC in µM or µg/mL) |

|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii | 0.5 - 30 µM |

| 2,4-disubstituted quinazoline (4) | Candida albicans | 8 µg/mL |

| 2,4-disubstituted quinazoline (5c) | Cryptococcus neoformans | 4 µg/mL |

The versatility of the quinazoline scaffold extends to its antiparasitic activities. A series of 2-anilino 4-amino substituted quinazolines were optimized into potent antimalarial agents with activity against Plasmodium falciparum parasites comparable to known antimalarials like chloroquine. acs.org These compounds showed modest activity against early-stage gametocytes and multidrug-resistant parasite lines. acs.org

Quinazoline derivatives have also shown promise in the treatment of trypanosomiasis. A series of quinazoline 2,4,6-triamine derivatives were tested against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Compounds 2–4 from this series, which contain nitrobenzoyl substituents, were the most potent in their antiprotozoal activity. nih.gov Another study identified a series of quinazoline compounds that target the lysyl-tRNA synthetase 1 (KRS1) in T. cruzi, demonstrating the potential of this class of compounds for treating Chagas disease. nih.govlboro.ac.uk

Table 4: Antiparasitic Activity of Quinazoline Analogs

| Compound Class | Parasite | Activity |

|---|---|---|

| 2-anilino 4-amino substituted quinazolines | Plasmodium falciparum (3D7) | EC50 ~ 0.1 to 2 µM |

| Quinazoline 2,4,6-triamine derivatives (2-4) | Trypanosoma cruzi (epimastigotes) | >80% growth reduction at <20 µM |

Assessment of Anti-Inflammatory and Analgesic Activities in Relevant Preclinical In Vitro Models

The anti-inflammatory effects of quinazoline analogs are often evaluated through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). For instance, a series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential using the protein denaturation method, with some compounds exhibiting potent activity. researchgate.net One of the most active compounds in this series demonstrated a significant IC50 value, highlighting the potential of the 2-chloro-quinazoline scaffold in modulating inflammatory responses.

Similarly, the analgesic activity of quinazoline derivatives has been linked to their interaction with various biological targets. Structure-activity relationship (SAR) studies on 2-phenyl quinazolinones revealed that diethyl substitution can lead to significant analgesic effects. mdpi.com This suggests that the N,N-diethylamino group in 4-chloro-N,N-diethylquinazolin-2-amine could be a key contributor to its potential analgesic properties. Other 2,3-disubstituted quinazolin-4(3H)-ones have also shown favorable analgesic and anti-inflammatory functions. nih.gov

Table 1: In Vitro Anti-Inflammatory Activity of Selected Quinazoline Analogs

| Compound ID | Structure | Assay | Activity | Reference |

|---|---|---|---|---|

| Compound 4 | 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline | Protein Denaturation | IC50 = 1.772 µg/ml | |

| Analog A | 2-phenyl quinazolinone with diethyl substitution | Not Specified | 58 ± 0.45% activity | mdpi.com |

| Analog B | 2,3-disubstituted quinazolin-4(3H)-one | Not Specified | Significant analgesic and anti-inflammatory function | nih.gov |

Exploration of Other Preclinical Biological Activities of Quinazoline Derivatives

Beyond anti-inflammatory and analgesic effects, the quinazoline core is associated with a broad spectrum of other biological activities.

Numerous quinazoline derivatives have been synthesized and screened for their anticonvulsant properties. mdpi.comnih.gov The anticonvulsant activity of these compounds is often attributed to their interaction with the GABA-A receptor, a key target in the central nervous system. mdpi.com SAR studies have indicated that substitutions at the 2 and 3-positions of the quinazolin-4(3H)-one ring are crucial for anticonvulsant potency. mdpi.com While direct in vitro anticonvulsant data for this compound is scarce, the structural similarities to known anticonvulsant quinazolines suggest potential activity. For example, some novel fluorinated quinazolines have been evaluated through subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES)-induced seizure tests, with some compounds showing high affinity to the GABA-A receptor. mdpi.com

Table 2: Anticonvulsant Activity of Selected Quinazoline Analogs

| Compound ID | Structure | Assay | Activity | Reference |

|---|---|---|---|---|

| Compound 8 | quinazoline-4(3H)-one derivative | scPTZ | 100% protection | nih.gov |

| Compound 13 | quinazoline-4(3H)-one derivative | scPTZ | 100% protection | nih.gov |

| Compound 19 | quinazoline-4(3H)-one derivative | scPTZ | 100% protection | nih.gov |

| Fluorinated quinazoline analog | Fluorinated quinazoline | scPTZ and MES | High affinity to GABA-A receptor | mdpi.com |

The therapeutic value of amino-quinazolines was first established with the development of alpha 1-adrenoceptor antagonists like prazosin, which are used for the treatment of hypertension. scielo.br This highlights the potential of the amino-quinazoline scaffold in cardiovascular medicine. A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and screened for their potential as antihypertensive agents, with some compounds being as potent as prazosin. nih.gov The hypotensive effect of these compounds was studied in vivo, and it was found that the nature of the substituent significantly influenced their potency and duration of action. nih.gov Other 2-amino-4(3H)-quinazolinones have also been investigated for their antihypertensive properties, with studies showing their effects on blood pressure and heart rate. nih.govacs.org

Table 3: Antihypertensive Activity of Selected Quinazoline Analogs

| Compound Class | General Structure | Method of Evaluation | Key Findings | Reference |

|---|---|---|---|---|

| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Substituted quinazoline | In vivo (normotensive rats) | Some compounds as potent as prazosin | nih.gov |

| 2-amino-4(3H)-quinazolinones | Substituted quinazoline | In vivo (dogs) | Effects on blood pressure and heart rate | nih.govacs.org |

| Substituted 2-(phenylamino)-6,7-dimethoxyquinazolin-4(3H)-one | Substituted quinazoline | α1-adrenergic receptor blocking activity | Some compounds showed better activity than others in the series | japsonline.com |

Receptor Binding and Ligand-Target Interaction Studies through Biochemical Assays

Understanding the interaction of quinazoline derivatives with their biological targets is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds. Biochemical assays, including receptor binding and enzyme inhibition studies, are fundamental in this regard.

The 2-aminoquinazoline (B112073) scaffold has been identified as a promising framework for designing antagonists for the adenosine (B11128) A2A receptor (A2AR), a target for neurodegenerative diseases and cancer. nih.govnih.gov For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine has shown a high affinity for the human A2AR with a Ki value of 20 nM. nih.govnih.gov Further modifications, such as the introduction of aminoalkyl chains at the C2-position, have been explored to enhance antagonist activity and solubility. nih.gov

Molecular docking studies have also been employed to investigate the binding modes of quinazoline derivatives with various targets. For instance, the interaction of quinazoline analogs with the GABA-A receptor has been modeled to understand the structural requirements for anticonvulsant activity. mdpi.comresearchgate.net These studies have highlighted the importance of the quinazolin-4(3H)-one moiety as a hydrophobic domain and the role of specific substitutions in binding to the receptor. mdpi.com Similarly, docking studies have been used to explore the interaction of quinazoline derivatives with enzymes like cyclooxygenase, providing insights into their anti-inflammatory and analgesic activities.

Table 4: Receptor Binding and Target Interaction of Selected Quinazoline Analogs

| Compound/Analog | Target | Assay/Method | Key Findings | Reference |

|---|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Adenosine A2A Receptor (hA2AR) | Radioligand displacement assay | Ki = 20 nM | nih.govnih.gov |

| Compound 5m | Adenosine A2A Receptor (hA2AR) | FP assay and cAMP assay | Ki = 5 nM, IC50 = 6 µM | nih.gov |

| Methaqualone analog | GABA-A Receptor | Molecular Docking | Interaction with benzodiazepine (B76468) binding site | mdpi.comresearchgate.net |

| Indoquinazoline derivative R17 | Nuclear receptor NR4A1 | Fluorescence displacement assays | Competitive binding with F1 to NR4A1 | acs.org |

Advanced Computational Chemistry and Molecular Modeling for Quinazoline Scaffolds

Molecular Docking Simulations for Understanding Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as a quinazoline (B50416) derivative, to the active site of a target protein. asianpubs.org

For the quinazoline scaffold, molecular docking has been extensively used to elucidate the binding interactions responsible for their biological activities. For instance, in the context of anticancer research, docking studies of quinazoline derivatives into the ATP-binding site of the epidermal growth factor receptor (EGFR) kinase domain have revealed key interactions. These often involve hydrogen bonding between the quinazoline nitrogen atoms and backbone residues in the hinge region of the protein, such as Met793. researchgate.net Additionally, hydrophobic interactions with nonpolar residues in the active site contribute significantly to the binding affinity. researchgate.net

A hypothetical docking study of 4-chloro-N,N-diethylquinazolin-2-amine into a kinase active site might reveal the interactions detailed in the table below.

| Interaction Type | Potential Interacting Residue (Example) | Functional Group on Ligand |

| Hydrogen Bond | Hinge Region Amino Acid (e.g., Met) | 2-amino group, Quinazoline N1/N3 |

| Hydrophobic | Aliphatic/Aromatic Residues (e.g., Leu, Val) | Diethylamino group, Quinazoline ring |

| Halogen Bond | Carbonyl Oxygen/Electron-rich residue | 4-chloro group |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules. researchgate.net

Numerous QSAR studies have been conducted on quinazoline derivatives to understand the structural requirements for various biological activities, including anticancer, antimicrobial, and anticonvulsant effects. researchgate.netgithub.comnih.gov These studies often employ a range of molecular descriptors, such as:

Electronic descriptors: (e.g., atomic charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the lipophilicity of the compound.

Topological descriptors: which describe the connectivity of atoms within the molecule.

For a series of quinazoline analogs, a QSAR study might reveal that the presence of an electron-withdrawing group at a specific position and a certain level of lipophilicity are correlated with higher biological activity.

For this compound, a QSAR model could be developed using a dataset of structurally similar 2-aminoquinazolines with known biological activities. The model could help to determine the optimal substitutions on the quinazoline ring to enhance its desired therapeutic effect.

Below is an example of a generic QSAR equation that might be derived for a series of quinazoline derivatives:

Biological Activity (log 1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)**

| Descriptor Type | Example Descriptor | Potential Impact on Activity |

| Electronic | Hammett constant (σ) of the 4-substituent | An electron-withdrawing group (like chloro) may enhance activity. |

| Hydrophobic | LogP | An optimal lipophilicity is often required for good cell permeability and target engagement. |

| Steric | Molar Refractivity of a substituent | The size and shape of the diethylamino group could influence binding pocket fit. |

Pharmacophore Modeling and De Novo Design Approaches for Novel Quinazoline Derivatives

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. tandfonline.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. tandfonline.com

For the quinazoline class of compounds, pharmacophore models have been developed for various targets. For example, a pharmacophore model for EGFR inhibitors might consist of a hydrogen bond acceptor feature corresponding to the N1 or N3 of the quinazoline ring, a hydrophobic feature representing the aromatic ring system, and an additional hydrogen bond donor or acceptor depending on the substitution pattern. asianpubs.org

Such a validated pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the required features, a process known as virtual screening. asianpubs.org Furthermore, these models can guide the de novo design of entirely new molecules by assembling fragments that fit the pharmacophoric constraints.

For this compound, a pharmacophore model could be generated based on its structure and the known interactions of similar active compounds. This model would likely include:

A hydrogen bond donor feature (from the 2-amino group).

One or more hydrogen bond acceptor features (from the quinazoline nitrogens).

A hydrophobic feature (from the diethyl groups and the aromatic system).

This pharmacophore could then be used to design novel derivatives with potentially improved activity or pharmacokinetic properties.

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Ligand-Target Interaction |

| Hydrogen Bond Acceptor | Quinazoline Nitrogen atoms | Forms hydrogen bonds with protein backbone or side chains. |

| Hydrogen Bond Donor | 2-amino group | Donates a hydrogen bond to an acceptor group on the protein. |

| Aromatic Ring | Quinazoline ring system | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | Diethylamino substituent | Fits into a hydrophobic pocket in the target's active site. |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Flexibility Studies

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. asianpubs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, flexibility, and dynamic behavior of a ligand-protein complex. researchgate.net

In the context of quinazoline derivatives, MD simulations have been employed to assess the stability of the ligand within the binding site of its target protein. tandfonline.com These simulations can reveal how the ligand and protein adapt to each other upon binding, the persistence of key interactions (like hydrogen bonds) over time, and the flexibility of different parts of the ligand.

For a complex of this compound with a target protein, an MD simulation could provide insights into:

The stability of the binding pose predicted by molecular docking.

The conformational flexibility of the diethylamino group and its impact on binding.

The role of water molecules in mediating ligand-protein interactions.

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone during the simulation can indicate the stability of the complex. A stable complex will typically show a low and converging RMSD value over the course of the simulation.

| MD Simulation Parameter | Information Gained | Implication for Drug Design |

| Root-Mean-Square Deviation (RMSD) | Stability of the ligand-protein complex. | A stable complex suggests a favorable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different regions of the protein and ligand. | Identifies flexible regions that could be targeted for modification to improve binding. |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds over time. | Confirms the importance of specific hydrogen bonding interactions for affinity. |

| Binding Free Energy Calculations | Estimation of the binding affinity. | Helps to rank and prioritize compounds for synthesis and testing. |

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties to Guide Design

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). tandfonline.com Computational models for predicting ADME properties have become an integral part of the drug discovery process, allowing for the early identification of compounds with potential pharmacokinetic liabilities. researchgate.net

For quinazoline derivatives, various in silico tools can be used to predict a range of ADME properties. tandfonline.com These predictions are typically based on the compound's structure and physicochemical properties. Some of the key ADME parameters that can be computationally estimated include:

Aqueous solubility: which affects absorption.

LogP/LogD: measures of lipophilicity, which influence permeability and distribution.

Caco-2 permeability: an indicator of intestinal absorption.

Plasma protein binding: which affects the free concentration of the drug.

Cytochrome P450 (CYP) inhibition/metabolism: predicts potential drug-drug interactions and metabolic stability.

hERG inhibition: assesses the risk of cardiotoxicity.

By predicting these properties for this compound and its analogs, medicinal chemists can prioritize compounds with a favorable ADME profile for further development. For example, if a compound is predicted to have poor solubility, modifications can be made to its structure to improve this property without compromising its biological activity.

| ADME Property | Predicted Value (Hypothetical) | Interpretation |

| LogP | 2.5 - 4.0 | Good balance between solubility and permeability. |

| Aqueous Solubility | Moderate | May require formulation strategies for optimal absorption. |

| Caco-2 Permeability | High | Likely to be well-absorbed from the gastrointestinal tract. |

| CYP2D6 Inhibition | Potential Inhibitor | May have a risk of drug-drug interactions. |

| hERG Inhibition | Low Risk | Unlikely to cause cardiotoxicity. |

Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable insights into the electronic properties and reactivity of a molecule.

For quinazoline derivatives, DFT calculations can be used to:

Determine the optimized molecular geometry.

Calculate the distribution of electron density and electrostatic potential.

Identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity.

Predict various spectroscopic properties, such as NMR and IR spectra.

Investigate reaction mechanisms and transition states.

In the case of this compound, DFT calculations could be employed to understand how the chloro and diethylamino substituents influence the electronic properties of the quinazoline ring. For example, the calculations could reveal the partial atomic charges on different atoms, indicating which sites are more likely to participate in electrostatic interactions or chemical reactions. The HOMO-LUMO energy gap can also be calculated to assess the molecule's chemical stability and reactivity.

| DFT-Calculated Property | Information Provided | Relevance to Drug Design |

| Optimized Geometry | The most stable 3D conformation of the molecule. | Provides an accurate starting structure for docking and MD simulations. |

| Electrostatic Potential Map | Distribution of positive and negative charge on the molecular surface. | Identifies regions likely to be involved in electrostatic interactions with the target. |

| HOMO/LUMO Energies | Information about electron-donating and electron-accepting abilities. | Helps to understand the molecule's reactivity and potential for metabolic transformations. |

| Partial Atomic Charges | The charge distribution across the atoms of the molecule. | Provides insights into potential sites for hydrogen bonding and other polar interactions. |

Future Research Directions and Translational Perspectives for Quinazoline Based Therapeutics

Identification of Novel Biological Targets and Pathways Modulated by Quinazoline (B50416) Derivatives

The therapeutic efficacy of many quinazoline compounds stems from their ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov However, ongoing research is continually uncovering new biological targets. Future work could focus on identifying the unique molecular targets and pathways modulated by 2-aminoquinazoline (B112073) derivatives.

Potential research areas include:

Kinase Inhibition Beyond EGFR: While EGFR is a common target, the quinazoline scaffold is versatile enough to be adapted for other kinases involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs). researchgate.net Research could explore if 4-chloro-N,N-diethylquinazolin-2-amine or similar molecules show inhibitory activity against various CDKs, which are crucial for cell cycle regulation. researchgate.net

Epigenetic Targets: There is growing interest in quinazoline derivatives as inhibitors of epigenetic targets like Histone Deacetylases (HDACs) and Poly(ADP-ribose)polymerase-1 (PARP-1), which are critical in DNA repair and gene expression. nih.govnih.govnih.gov Investigating the interaction of 2-aminoquinazolines with these enzymes could open new therapeutic avenues in oncology.

Tubulin Polymerization: Some quinazoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a mechanism distinct from kinase inhibition that disrupts cell division. nih.gov Screening compounds like this compound for such activity could identify novel antimitotic agents.

Development of Multi-Target Directed Ligands Based on the Quinazoline Core for Complex Diseases

Complex diseases such as cancer often involve multiple pathological pathways. A promising strategy is the development of multi-target directed ligands (MTDLs), where a single molecule is designed to interact with several targets simultaneously. nih.gov This approach can offer improved efficacy and a lower likelihood of developing drug resistance compared to single-target agents. nih.gov

The quinazoline core is an ideal scaffold for creating MTDLs. mdpi.comnih.gov For instance, researchers have successfully designed quinazoline derivatives that co-inhibit multiple Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2, or combine kinase inhibition with HDAC inhibition. nih.govnih.gov

Future development for a compound like this compound could involve structural modifications to create hybrid molecules. By integrating other pharmacophores, it may be possible to design novel MTDLs that, for example, simultaneously target key signaling proteins and mediators of angiogenesis. nih.gov

| Potential Multi-Target Combinations for Quinazoline Scaffolds | Therapeutic Area | Rationale |

| EGFR / VEGFR-2 Inhibition | Cancer | Simultaneously block tumor cell proliferation and the formation of new blood vessels that supply the tumor. nih.gov |

| PI3K / HDAC Inhibition | Cancer | Target two distinct but crucial pathways involved in cancer cell growth, survival, and gene expression. nih.gov |

| Kinase Inhibition / Microtubule Disruption | Cancer | Combine direct anti-proliferative signaling blockade with disruption of the cell division machinery. nih.gov |

Strategies for Overcoming Acquired and Intrinsic Resistance Mechanisms in Disease Models

A significant challenge in cancer therapy is the development of drug resistance. nih.gov Quinazoline-based EGFR inhibitors, for instance, can become ineffective due to mutations in the EGFR gene. Future research must focus on strategies to circumvent these resistance mechanisms.

Key approaches include:

Developing Next-Generation Inhibitors: Designing quinazoline derivatives that can effectively inhibit mutated forms of target proteins.

Inhibition of Efflux Pumps: Multidrug resistance is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which pump drugs out of cancer cells. nih.gov Studies have shown that some 2,4-disubstituted quinazolines can act as MDR reversers by inhibiting these transporters. nih.gov Investigating the potential of 2-aminoquinazolines to modulate ABC transporter activity could lead to agents that restore the efficacy of existing chemotherapeutics. nih.gov

Targeting Parallel Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited target. letswinpc.org Developing multi-target quinazolines that block both the primary and potential escape pathways is a rational strategy to overcome this form of resistance. letswinpc.org

Exploration of Quinazoline Scaffolds in the Context of Neglected Tropical Diseases

While much of the focus for quinazolines has been on cancer, their structural versatility makes them attractive candidates for treating infectious diseases, including neglected tropical diseases (NTDs). nih.govresearchgate.net These diseases affect over a billion people worldwide, yet therapeutic options are often inadequate. researchgate.net

There is growing evidence for the efficacy of quinazoline derivatives against various pathogens:

Malaria: 2-anilino and 4-amino substituted quinazolines have shown potent antimalarial activity, including against drug-resistant strains of Plasmodium falciparum. acs.orgacs.org The mechanism for some quinolines is thought to involve the inhibition of hemozoin formation, a critical detoxification process for the parasite. d-nb.info

Leishmaniasis: The 2-aminoquinazoline scaffold has been identified as a promising pharmacophore for developing agents against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govresearchgate.netunimelb.edu.au

Chagas Disease: Quinazoline derivatives have been investigated as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govresearchgate.net

Filariasis: Certain quinazoline compounds have demonstrated efficacy as preclinical candidates for filarial diseases by targeting the Wolbachia endosymbionts of the filarial nematodes. nih.gov

Future research should systematically screen libraries of quinazoline derivatives, including compounds like this compound, against a panel of pathogens responsible for NTDs.

| Neglected Tropical Disease | Pathogen | Potential Quinazoline Application |

| Malaria | Plasmodium falciparum | Development of novel drugs to overcome resistance to existing therapies like chloroquine. acs.orgacs.orgwisdomlib.org |

| Leishmaniasis | Leishmania donovani | Design of 2-aminoquinazoline-based compounds with improved potency and safety profiles. nih.gov |

| Chagas Disease | Trypanosoma cruzi | Exploration of quinazoline-2,4,6-triamine derivatives as antiprotozoal agents. nih.gov |

| Filariasis (Onchocerciasis) | Onchocerca volvulus | Targeting of Wolbachia endosymbionts to achieve long-term clearance of the filarial infection. nih.gov |

Integration of Artificial Intelligence and Machine Learning Methodologies in Quinazoline Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govijirt.org These computational tools can be applied at various stages of the development pipeline for quinazoline-based therapeutics.

Applications of AI/ML in this context include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel quinazoline derivatives based on their chemical structures. nih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new quinazoline-based molecules with desired properties, such as high potency for a specific target and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. mdpi.com

Target Identification and Validation: AI can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which new quinazoline inhibitors could be developed. ijirt.org

Computational Docking Studies: Molecular docking simulations, often enhanced by ML, can predict how compounds like this compound bind to the active site of a target protein, providing insights into their mechanism of action and guiding further optimization. nih.gov

The application of these in silico methods can significantly accelerate the journey from a lead compound to a clinical candidate, reducing the reliance on expensive and time-consuming experimental screening. mdpi.comspringernature.com

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-N,N-diethylquinazolin-2-amine?

Methodological Answer: The synthesis typically involves a multi-step process:

Quinazoline Core Formation : React anthranilic acid with formamide under high-temperature conditions (150–200°C) to yield 2-chloroquinazolin-4-amine .

Chlorination : Introduce a chlorine substituent at the 4-position using reagents like phosphorus oxychloride (POCl₃) under reflux .

Diethylamine Substitution : Replace the 4-chloro group with diethylamine via nucleophilic aromatic substitution (SNAr). Optimal conditions include a polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), and heating (80–100°C) .

Q. Key Reagents & Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Core Formation | Anthranilic acid, formamide | None (neat) | 150–200°C |

| Chlorination | POCl₃ | Toluene | Reflux |

| Substitution | Diethylamine, K₂CO₃ | DMF | 80–100°C |

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 279.71 (calculated for C₁₂H₁₄ClN₃) and fragmentation patterns verify the structure .

- Elemental Analysis : Match experimental C/H/N/Cl percentages with theoretical values (e.g., C 58.19%, H 5.65%, N 16.93%, Cl 13.23%) .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in substitution reactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Example Workflow :

Q. How to resolve contradictions in reported yields for diethylamine substitution reactions?

Methodological Answer:

- Parameter Optimization :

- Solvent Effects : Compare DMF (high polarity) vs. THF (low polarity) to assess nucleophilicity of diethylamine .

- Base Selection : Test inorganic (K₂CO₃) vs. organic bases (Et₃N) to minimize side reactions .

- Temperature Control : Use microwave-assisted synthesis for rapid, uniform heating and reduced decomposition .

- Analytical Validation :

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound derivatives?

Methodological Answer:

Q. How to design enzyme inhibition assays for studying this compound’s bioactivity?

Methodological Answer:

- Target Selection : Prioritize enzymes with quinazoline-binding pockets (e.g., tyrosine kinases, dihydrofolate reductase) .

- Assay Protocol :

- Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., ATP analogs for kinases).

- Competitive Binding : Use SPR (Surface Plasmon Resonance) to determine dissociation constants (Kd) .

- Molecular Docking : Align the compound with enzyme active sites (PDB ID: 1XKK) using AutoDock Vina .

- Controls : Include known inhibitors (e.g., gefitinib for kinases) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.